4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
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Description
4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a useful research compound. Its molecular formula is C14H14N2O6S4 and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibition
Compounds structurally related to 4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid have demonstrated potent inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study identified derivatives with submicromolar IC50 values, indicating their potential as effective aldose reductase inhibitors. This could lead to therapeutic applications in managing diabetic complications through the inhibition of the aldose reductase pathway (Kučerová-Chlupáčová et al., 2020).
Linear and Nonlinear Optical Properties
Derivatives of this compound have been explored for their linear and nonlinear optical properties. Research into these compounds has revealed unique behaviors in their refractive indices and optical energy gaps, suggesting potential applications in optical devices and materials science. Specifically, these derivatives show promise in the development of new materials with tailored optical properties for use in photonics and optoelectronics (El-Ghamaz et al., 2018).
Anticancer and Antiangiogenic Activities
The thioxothiazolidin-4-one derivatives, related to this compound, have demonstrated significant anticancer and antiangiogenic activities in preclinical models. These compounds have been shown to inhibit tumor growth and endothelial proliferation, suggesting their potential as anticancer agents with the ability to target tumor angiogenesis and cell proliferation. This could pave the way for new therapeutic strategies in cancer treatment, focusing on the inhibition of tumor growth and spread through antiangiogenic mechanisms (Chandrappa et al., 2010).
Properties
IUPAC Name |
4-[(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S4/c17-7(18)3-1-5-15-11(21)9(25-13(15)23)10-12(22)16(14(24)26-10)6-2-4-8(19)20/h1-6H2,(H,17,18)(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBYEDXRLZYHIE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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